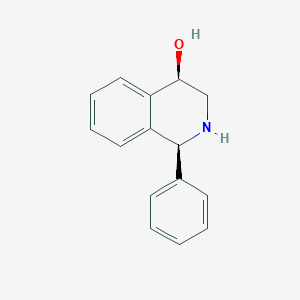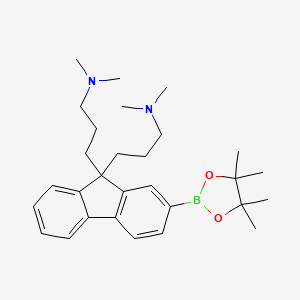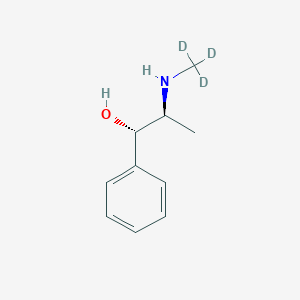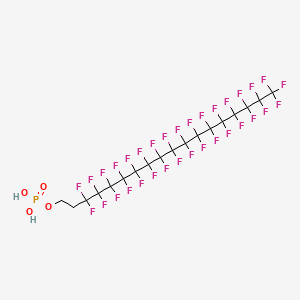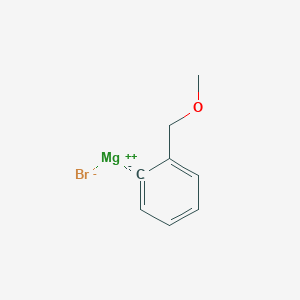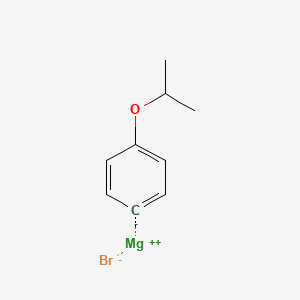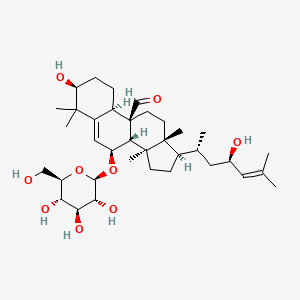
Momordicin IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momordica charantia. This compound is known for its various biological activities and potential therapeutic applications. It is one of several cucurbitane derivatives present in the plant, which has been traditionally used in folk medicine for its medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Momordicin IV can be extracted from the leaves of Momordica charantia using methanol. The extraction process involves isolating and purifying the compound through silica gel and Sephadex LH-20 column chromatographies . The resulting compound is structurally elucidated using nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant material. The leaves of Momordica charantia are harvested, dried, and ground before being subjected to methanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Momordicin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms of the compound with different therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Momordicin IV has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of its notable applications include:
Anti-diabetic Properties: This compound has been shown to possess hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
Anti-cancer Activity: Research has demonstrated that this compound exhibits anti-tumor properties, which could be useful in developing cancer therapies.
Anti-inflammatory Effects: The compound has been found to have anti-inflammatory properties, which may be beneficial in treating inflammatory conditions.
Antimicrobial Activity: This compound has shown effectiveness against various microbial pathogens, indicating its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of Momordicin IV involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. For example, its anti-diabetic effects are attributed to its ability to enhance insulin sensitivity and regulate glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Momordicin IV is part of a group of cucurbitane derivatives found in Momordica charantia. Similar compounds include Momordicin I, Momordicoside K, and Momordicoside L. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential .
Momordicin I: Known for its anti-inflammatory and anti-cancer properties.
Momordicoside K: Exhibits hypoglycemic and antioxidant activities.
Momordicoside L: Demonstrates antimicrobial and anti-tumor effects.
Eigenschaften
Molekularformel |
C36H58O9 |
|---|---|
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C36H58O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21+,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
OGYOYYHXZZLIRV-ODMNCKKZSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C |
Kanonische SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


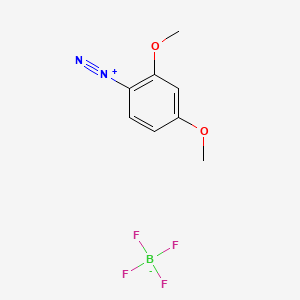
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
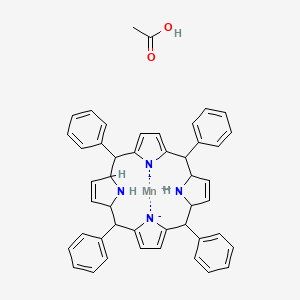
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
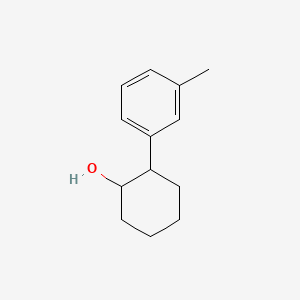
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)

